(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule that features a benzothiazole ring, a chlorophenyl group, and a pyrazolone core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting with ortho-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be synthesized through a cyclization reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by reacting hydrazine with an appropriate β-keto ester.
Final Assembly: The final compound can be assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring or the phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrazolone core.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
Medicinal chemistry applications may include the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, altering their function. The benzothiazole ring and pyrazolone core are known to interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of the chlorophenyl group and the specific arrangement of functional groups in the compound make it unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H21ClN4OS2 |
---|---|
Molecular Weight |
505.1 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[2-(4-chlorophenyl)sulfanylethyl]-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H21ClN4OS2/c1-17(28-15-16-33-20-13-11-19(27)12-14-20)23-24(18-7-3-2-4-8-18)30-31(25(23)32)26-29-21-9-5-6-10-22(21)34-26/h2-14,30H,15-16H2,1H3 |
InChI Key |
ZREXNVVFQKFYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCSC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.